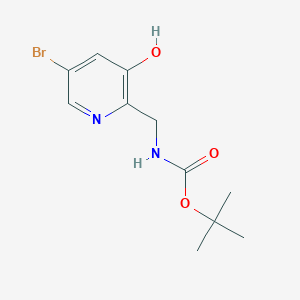
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a complex organic compound with the molecular formula C14H10N2O12S2 and a molecular weight of 462.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl, amino, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves several steps. One common method includes the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process typically involves the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Amination: The sulfonated anthraquinone is then reacted with ammonia or amines to introduce amino groups.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, particularly in the production of Mordant Blue 23.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the sulfonic acid groups, making it less soluble in water.
2,6-Diaminoanthraquinone: Also lacks the hydroxyl groups, affecting its reactivity and applications.
Anthraquinone-2-sulfonic acid: Contains sulfonic acid groups but lacks the amino and hydroxyl groups, limiting its versatility.
The unique combination of amino, hydroxyl, and sulfonic acid groups in this compound makes it a highly versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H10N2O12S2 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10N2O12S2/c15-5-1-3(9(19)13(11(5)21)29(23,24)25)8(18)2-4(7(1)17)10(20)14(30(26,27)28)12(22)6(2)16/h19-22H,15-16H2,(H,23,24,25)(H,26,27,28) |
InChI-Schlüssel |
VDPHVWDILWERRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1N)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




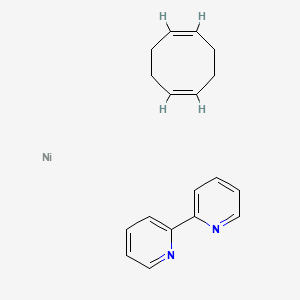



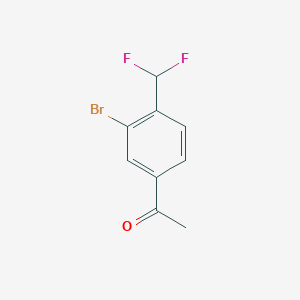

![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
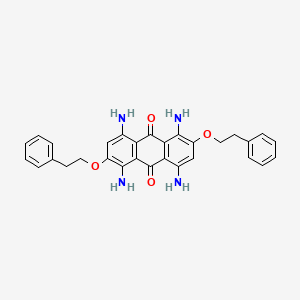
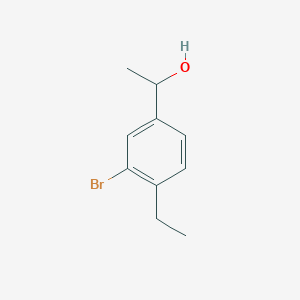
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
